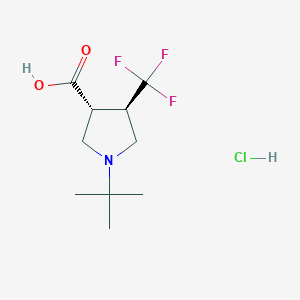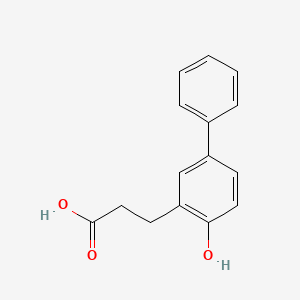
(3R,4R)-1-Tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4R)-1-Tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number 1807887-90-6 . It has a molecular weight of 219.59 .
Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., were not available in the sources I found .Scientific Research Applications
However, understanding the broader context of scientific research involving related chemical compounds can provide insights into potential applications and areas of interest. For instance, research on organic acids, their derivatives, and fluorinated compounds often focuses on their applications in various domains such as material science, pharmaceuticals, and environmental sciences. These areas may include, but are not limited to:
Biodegradability and Environmental Impact : Research into the occurrence, fate, and behavior of parabens and other organic compounds in aquatic environments explores their biodegradability and potential as emerging contaminants. Studies like the one by Haman et al. (2015) provide insights into the persistence and environmental impact of certain chemical compounds, which may be relevant for understanding the ecological considerations of similar chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications : The development of biologically active compounds from plants, including various carboxylic acids and their analogs, has significant implications for the pharmaceutical industry. These compounds exhibit a range of biological activities, potentially serving as antioxidants, antimicrobial agents, or anticancer agents. For instance, the study by Godlewska-Żyłkiewicz et al. (2020) reviews the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids, suggesting a method for evaluating the relationship between chemical structure and biological activity (Godlewska-Żyłkiewicz et al., 2020).
Industrial and Chemical Engineering Applications : The synthesis and application of organic acids in industrial processes, including their roles in material processing and chemical treatments, are critical areas of research. Alhamad et al. (2020) discuss the use of organic acids in acidizing operations for carbonate and sandstone formations, illustrating the versatility and importance of these compounds in enhancing industrial processes (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R,4R)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-9(2,3)14-4-6(8(15)16)7(5-14)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,15,16);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMLNUBIXJXOCK-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)



![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)


![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B2924544.png)